molecular formula C10H14N2O4 B1361554 2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 5557-53-9

2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B1361554
CAS No.: 5557-53-9
M. Wt: 226.23 g/mol
InChI Key: TYYGENMUJKVMPL-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The compound 2,5-bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione belongs to the aminobenzoquinone class of organic molecules, characterized by a quinoid core functionalized with amino and hydroxyethyl groups. Its systematic IUPAC name reflects its structural features: 2,5-bis(2-hydroxyethylamino)cyclohexa-2,5-diene-1,4-dione.

Synonyms and identifiers :

Identifier Value Source
CAS Registry Number 5557-53-9
PubChem CID 233568
Molecular Formula C₁₀H₁₄N₂O₄
ChEMBL ID CHEMBL3330726

This compound is classified as a 1,4-benzoquinone derivative due to its cyclohexa-2,5-diene-1,4-dione backbone, which undergoes substitution at positions 2 and 5 with hydroxyethylamino groups. Its structural similarity to bioactive aminobenzoquinones, such as lumiquinone A, places it within a broader family of redox-active molecules with applications in organic synthesis and medicinal chemistry.

Structural Characteristics and Molecular Formula

The molecular structure of this compound consists of a non-aromatic cyclohexadienedione ring with two symmetrically positioned 2-hydroxyethylamino substituents. Key features include:

  • Core framework : A 1,4-diketone cyclohexadiene system.
  • Substituents : Hydroxyethylamino groups at C2 and C5.
  • Hydrogen-bonding capacity : Hydroxyl and amino groups enable intermolecular interactions.

Molecular formula : C₁₀H₁₄N₂O₄
Molecular weight : 226.23 g/mol

Property Value
SMILES C1=C(C(=O)C=C(C1=O)NCCO)NCCO
InChIKey TYYGENMUJKVMPL-UHFFFAOYSA-N

X-ray crystallography and NMR studies of related aminobenzoquinones suggest that the hydroxyethylamino groups adopt conformations optimized for intramolecular hydrogen bonding , stabilizing the quinone-oxidized state.

Historical Context of Research on Aminobenzoquinone Derivatives

Aminobenzoquinones have been studied since the mid-20th century, with early work focusing on their redox properties and biological activities . Key milestones include:

  • 1950s–1970s : Discovery of natural aminobenzoquinones like geldanamycin, highlighting their role as kinase inhibitors.
  • 1980s–2000s : Development of synthetic methods for aminoquinones, including nucleophilic substitution and Diels-Alder reactions.
  • 2010s–present : Isolation of novel aminobenzoquinones (e.g., lumiquinone A) and exploration of their antimicrobial and anticancer potentials.

The synthesis of this compound represents an advancement in functionalized quinone chemistry , enabling tailored modifications for materials science and drug design.

Significance and Research Objectives

This compound is significant for three primary research domains:

  • Organic Synthesis :

    • Serves as a dienophile in Diels-Alder reactions to construct polycyclic scaffolds.
    • Acts as a precursor for redox-active polymers in electrochemical applications.
  • Biological Activity :

    • Structural analogs exhibit antimicrobial properties against Bacillus subtilis and Saccharomyces cerevisiae.
    • Potential as a photosensitizer in photodynamic therapy due to quinone-mediated ROS generation.
  • Materials Science :

    • Integration into conductive polymers for organic electronics.
    • Development of metal-organic frameworks (MOFs) with redox-switchable properties.

Current research objectives include optimizing its synthetic yield via green chemistry approaches and exploring its utility in asymmetric catalysis.

Tables

Table 1: Key Physicochemical Properties

Property Value Method/Source
Molecular Weight 226.23 g/mol PubChem
Melting Point Not reported -
Solubility Likely polar solvents Analog data

Table 2: Comparative Analysis of Aminobenzoquinones

Compound Core Structure Bioactivity Reference
Lumiquinone A 2-Amino-5-hydroxy-1,4-BQ Antimicrobial
2-Amino-6-hydroxy-BQ 2-Amino-6-hydroxy-1,4-BQ Antioxidant
Target Compound 2,5-Bis(HEA)-1,4-BQ Synthetic intermediate

BQ = Benzoquinone; HEA = Hydroxyethylamino

Properties

IUPAC Name

2,5-bis(2-hydroxyethylamino)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-3-1-11-7-5-10(16)8(6-9(7)15)12-2-4-14/h5-6,11-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYGENMUJKVMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=C(C1=O)NCCO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283581
Record name 2,5-bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5557-53-9
Record name 2,4-benzoquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-diaminocyclohexa-2,5-diene-1,4-dione with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
Research indicates that 2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione exhibits significant antioxidant activity. This property is crucial in the development of pharmaceuticals aimed at combating oxidative stress-related diseases. A study demonstrated its effectiveness in scavenging free radicals, which are known to contribute to cellular damage and aging processes.

Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)18Reactive oxygen species generation

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been utilized as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation.

Coatings and Adhesives
The compound's chemical structure allows it to function effectively as a cross-linking agent in coatings and adhesives. This application leverages its ability to form stable bonds between different materials, enhancing durability and performance in various industrial applications.

Photochemistry Applications

Photoredox Catalysis
Recent studies have explored the role of this compound in photoredox catalysis. It acts as a strong oxidant capable of facilitating electron transfer processes under visible light irradiation. This property is particularly valuable in organic synthesis for generating radical intermediates that can lead to diverse chemical transformations.

Case Study: Photochemical Reactions
A documented case study highlighted the use of this compound in a photochemical reaction involving the generation of radical species from stable precursors. The reaction demonstrated high yields and selectivity, showcasing its potential utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to act as a catalyst in oxidation reactions, facilitating the conversion of substrates to products. In biological systems, it may interact with cellular components, leading to antiproliferative effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity:
  • 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione: Exhibits MIC = 15.6 μg/mL against Micrococcus luteus .
  • 2,5-Dichloro-3-ethoxy-6-((2,4,6-trifluorophenyl)amino)cyclohexa-2,5-diene-1,4-dione: MIC = 15.6 μg/mL against Staphylococcus aureus .
Metabolic and Toxicological Profiles:
  • 77PDQ : Found in human urine at higher concentrations in females (1.5 vs. 0.87 ng/mL in males), suggesting gender-specific metabolism .
  • 6PPD-Q (tire-derived): Linked to aquatic toxicity, highlighting environmental concerns for amino-substituted quinones .
Therapeutic Potential:
  • DMDD (2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione) : Reduces insulin resistance in mice via antioxidant and anti-inflammatory pathways .

Physicochemical and Catalytic Properties

  • Hydrophilicity : Hydroxyethyl groups enhance water solubility, whereas aryl/alkyl substituents (e.g., benzyl, tert-butyl) increase hydrophobicity .
  • Catalase Inhibition: Certain benzoquinone derivatives (e.g., compound 3g) inhibit catalase, suggesting redox-modulating capabilities .
  • Ion Binding: α-Hydroxyquinone derivatives exhibit cooperative recognition of Ni²⁺ and F⁻, relevant for sensor design .

Biological Activity

Overview

2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione (CAS Number: 5557-53-9) is a complex organic compound with the molecular formula C10H14N2O4. This compound features a cyclic structure characterized by alternating single and double bonds (diene) and two carbonyl groups (dione). Its unique structure and functional groups suggest potential biological activities, particularly in cancer research and medicinal chemistry.

  • Molecular Weight : 226.23 g/mol
  • IUPAC Name : 2,5-bis(2-hydroxyethylamino)cyclohexa-2,5-diene-1,4-dione
  • InChI Key : TYYGENMUJKVMPL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert antiproliferative effects by:

  • Acting as a catalyst in oxidation reactions.
  • Modulating cellular pathways involved in growth and survival.

Antiproliferative Effects

Research indicates that this compound has shown promise as an antiproliferative agent in cancer studies. It has been investigated for its ability to inhibit the growth of various cancer cell lines.

Cell LineIC50 (μM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The antiproliferative activity is believed to stem from:

  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing further division.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on HeLa Cells :
    • Objective : To evaluate the cytotoxic effects of the compound.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 μM, with morphological changes indicative of apoptosis noted at higher doses.
  • MCF-7 Breast Cancer Research :
    • Objective : To assess the impact on estrogen receptor-positive breast cancer cells.
    • Findings : The compound inhibited cell proliferation and induced apoptosis through activation of caspase pathways.
  • A549 Lung Cancer Study :
    • Objective : To investigate effects on non-small cell lung cancer.
    • Findings : Notable inhibition of growth was recorded alongside alterations in metabolic activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds possessing similar structural features:

Compound NameStructure SimilarityAntiproliferative Activity
2,5-Diaminocyclohexa-2,5-diene-1,4-dioneModerateLow
2,5-Bis[(5-methylhexan-2-yl)amino]cyclohexa-2,5-diene-1,4-dioneHighModerate

Q & A

Q. Table 1: Synthesis Optimization Parameters

VariableOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at 70°C; side reactions above 80°C
SolventDMF/DMSO85–90% yield vs. 60% in ethanol
Reaction Time12–24 hrs<12 hrs: incomplete reaction

Basic: How is spectroscopic characterization performed for this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR : 1H^1H NMR (DMSO-d6) shows distinct peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.4–3.8 ppm (hydroxyethyl groups) .
  • IR : Strong absorption at 1680–1700 cm1^{-1} (C=O stretching) and 3200–3400 cm1^{-1} (N-H/O-H stretching) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 291.3 (calculated: 291.31) .

Q. Table 2: Key Spectroscopic Data

TechniqueSignature PeaksStructural Assignment
1H^1H NMRδ 6.9 (d, J=8 Hz)Cyclohexadiene protons
IR1695 cm1^{-1}Quinone carbonyl
ESI-MS291.3 [M+H]+Molecular ion confirmation

Advanced: What mechanistic pathways explain its redox activity in biological systems?

Methodological Answer:
The compound’s quinone moiety enables reversible electron transfer, acting as a redox mediator. Studies on analogous compounds (e.g., dodecyl-methoxy derivatives) suggest:

  • Electron-Transfer Mechanisms : Semi-quinone radical intermediates stabilize via resonance, enhancing interactions with cellular oxidoreductases .
  • Theoretical Frameworks : Density Functional Theory (DFT) models predict redox potentials aligned with experimental cyclic voltammetry data (e.g., E1/2_{1/2} ≈ −0.45 V vs. Ag/AgCl) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Variability in cell lines (e.g., HepG2 vs. INS-1) or glucose concentrations (5 mM vs. 25 mM) alters hypoglycemic activity .
  • Impurity Effects : Batch purity differences (e.g., 95% vs. 99%) impact dose-response curves. Always validate purity via HPLC before assays .
  • Solvent Artifacts : DMSO concentrations >0.1% can inhibit mitochondrial activity, confounding results .

Q. Table 3: Biological Activity Variables

FactorExample ImpactMitigation Strategy
PurityIC50_{50} varies by 20%Use HPLC-validated batches
Cell LineHepG2: EC50_{50} = 10 µM; INS-1: EC50_{50} = 25 µMStandardize cell models

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:
Stability studies recommend:

  • Temperature : −20°C in amber vials prevents photodegradation; room temperature storage reduces purity by 15% over 6 months .
  • Humidity : Desiccants (silica gel) mitigate hydrolysis of the quinone moiety, which can form hydroxybyproducts .

Basic: What protocols are used to assess its hypoglycemic activity?

Methodological Answer:

  • In Vitro : Glucose uptake assays in insulin-resistant HepG2 cells, measuring 2-NBDG fluorescence at λex_{ex}em_{em} = 485/535 nm .
  • In Vivo : Oral administration in streptozotocin-induced diabetic mice, with blood glucose monitored via glucometer at 0, 30, 60, and 120 mins .

Advanced: How can computational modeling predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates binding to insulin receptor substrates, with binding energies <−7.0 kcal/mol indicating high affinity .
  • MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes; RMSD <2.0 Å suggests stable binding .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione
Reactant of Route 2
2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione

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